Potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

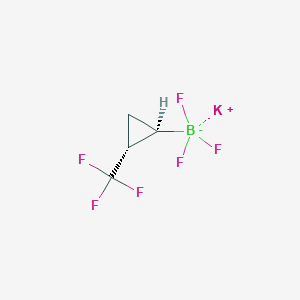

Potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate is a chemical compound used in scientific research . It has a molecular weight of 215.98 and its IUPAC name is potassium trifluoro((1R,2R)-2-(trifluoromethyl)cyclopropyl)borate .

Molecular Structure Analysis

The InChI code for this compound is1S/C4H4BF6.K/c6-4(7,8)2-1-3(2)5(9,10)11;/h2-3H,1H2;/q-1;+1/t2-,3-;/m1./s1 . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate, are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis

This compound is a colorless to yellow solid . It has a storage temperature of 2-8°C .科学的研究の応用

Cross-Coupling Reactions

Potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate: is a valuable reagent in cross-coupling reactions, which are pivotal in creating complex organic compounds. Its stability and reactivity allow for the formation of carbon-carbon bonds under mild conditions. This compound serves as a “protected” form of boronic acids, slowly hydrolyzing to the reactive boronate form under basic conditions, thus providing a stable reservoir for more reactive counterparts .

Synthesis of Organoboron Compounds

The compound plays a crucial role in the synthesis of organoboron compounds, which are essential in modern synthetic organic chemistry. It allows for more convenient and selective syntheses of substructures and access to novel building blocks that are unknown among other boronic acid surrogates .

Heteroatom Conversion

In the field of heteroatom conversion, Potassium trans-trifluoroborate derivatives are used to introduce various functional groups into organic molecules. This is particularly useful in the pharmaceutical industry for the modification of drug molecules to improve their pharmacological properties .

Material Science Applications

This compound finds applications in material science due to its ability to introduce fluorine-containing groups into materials, which can significantly alter their properties, such as increasing resistance to solvents and improving thermal stability .

Chemical Synthesis

In chemical synthesis, this reagent is used to facilitate reactions that require the introduction of trifluoromethyl groups. These groups are highly sought after in the development of agrochemicals and pharmaceuticals due to their ability to enhance the biological activity of molecules .

Analytical Chemistry

Potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate: is also used in analytical chemistry for the preparation of standards and reagents. Its stability and defined reactivity make it an ideal candidate for use in quantitative analyses .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

特性

IUPAC Name |

potassium;trifluoro-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF6.K/c6-4(7,8)2-1-3(2)5(9,10)11;/h2-3H,1H2;/q-1;+1/t2-,3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTMBFYMBVPJAS-SWLXLVAMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1C(F)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1C[C@H]1C(F)(F)F)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF6K |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)

![1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2852345.png)

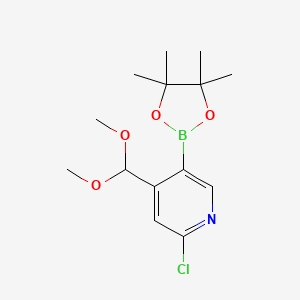

![Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2852346.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-N-methylacetamide](/img/structure/B2852351.png)

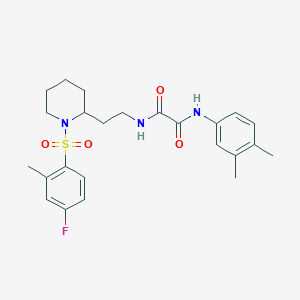

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)isobutyramide](/img/structure/B2852352.png)

methanone](/img/structure/B2852354.png)

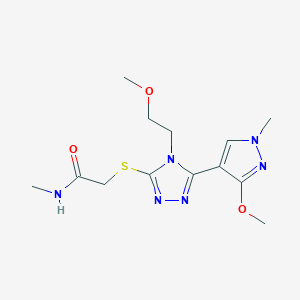

![8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852355.png)

![(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2852356.png)